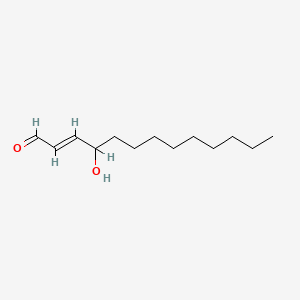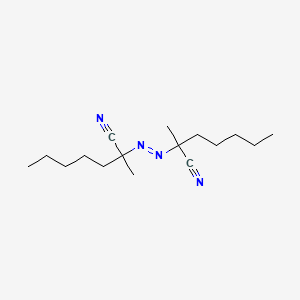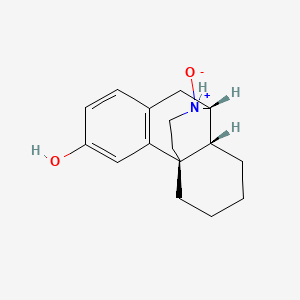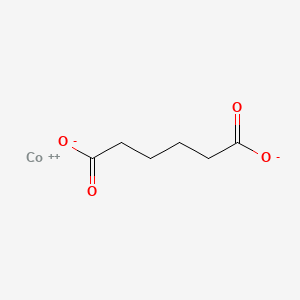
2-Aminodecanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminodecanoic acid;hydrochloride is an organic compound with the molecular formula C10H21NO2. It is a derivative of decanoic acid, where an amino group is attached to the second carbon atom. This compound is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminodecanoic acid can be synthesized through the reaction of decanoic acid with ammonia. The process involves the formation of an amide intermediate, which is then hydrolyzed under acidic conditions to yield 2-Aminodecanoic acid . The hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of 2-Aminodecanoic acid;hydrochloride typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Aminodecanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-Aminodecanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Studied for its role in protein structure and function due to its hydrophobic nature.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Used in the production of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Aminodecanoic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound can also participate in various biochemical pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Aminooctanoic acid: Similar structure but with a shorter carbon chain.
2-Aminododecanoic acid: Similar structure but with a longer carbon chain.
2-Aminocapric acid: Another name for 2-Aminodecanoic acid.
Uniqueness
2-Aminodecanoic acid;hydrochloride is unique due to its specific chain length and the presence of both amino and carboxylic acid functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
5463-27-4 |
|---|---|
Molecular Formula |
C10H22ClNO2 |
Molecular Weight |
223.74 g/mol |
IUPAC Name |
2-aminodecanoic acid;hydrochloride |
InChI |
InChI=1S/C10H21NO2.ClH/c1-2-3-4-5-6-7-8-9(11)10(12)13;/h9H,2-8,11H2,1H3,(H,12,13);1H |
InChI Key |
QQBDWIQVXDOZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


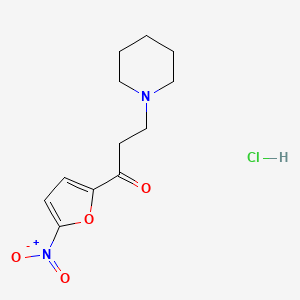

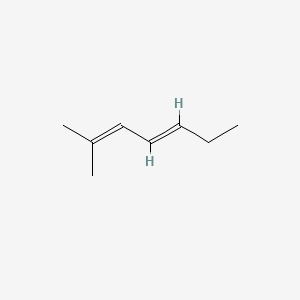
![benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol](/img/structure/B12642590.png)



